![molecular formula C16H10ClNOS B2747518 3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 320422-45-5](/img/structure/B2747518.png)

3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

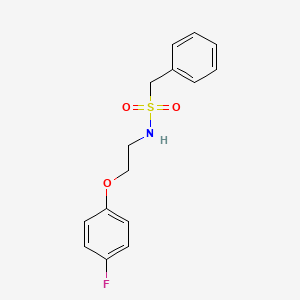

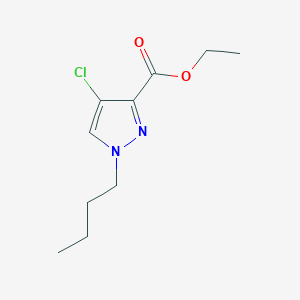

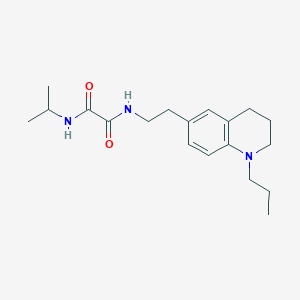

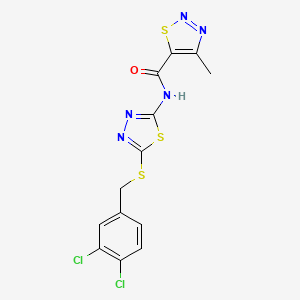

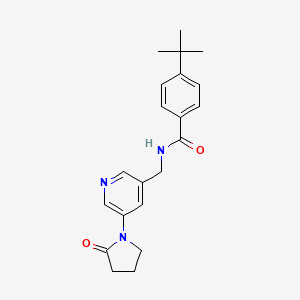

The compound “3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile” is a complex organic molecule. It contains a benzothiophene group, which is a type of heterocyclic compound, and a nitrile group, which is a functional group with the formula -C≡N .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, UV–visible, 1 H NMR, and HRMS . Single-crystal X-ray diffraction technique can also be used to elucidate the three-dimensional structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the compound’s molecular weight, purity, and physical form (e.g., powder or liquid) can be determined .Scientific Research Applications

Pharmaceutical Research: Antiviral Agents

This compound shows promise in the development of antiviral agents. Indole derivatives, which share a similar structural motif, have been reported to exhibit significant antiviral activity. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . By analogy, 3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile could be synthesized and tested for similar antiviral properties, potentially leading to new treatments for viral infections.

Anti-inflammatory Applications

The structural complexity of 3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile suggests potential for anti-inflammatory applications. Indole derivatives are known for their anti-inflammatory properties, which could be explored in this compound through pharmacological studies to assess its efficacy in reducing inflammation .

Cancer Research: Anticancer Compounds

Research into indole derivatives has uncovered their potential as anticancer compounds. The bioactive aromatic structure of 3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile could be leveraged to synthesize new molecules with high affinity to cancer cell receptors, offering a pathway to novel cancer treatments .

Neurological Disorders: Anticholinesterase Activity

Compounds with anticholinesterase activity are valuable in treating neurological disorders such as Alzheimer’s disease. Given the biological activity of related compounds, 3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile could be investigated for its potential to inhibit cholinesterase, which would make it a candidate for treating such conditions .

Optoelectronics: Nonlinear Optical Properties

The molecular structure of 3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile indicates potential applications in optoelectronics, particularly in nonlinear optics. Studies on similar compounds have shown significant second and third harmonic generation, suggesting that this compound could be used in optical switching, memory devices, and signal processing .

Antimicrobial Research

The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile could be synthesized and tested against various bacterial and fungal strains to assess its effectiveness as an antimicrobial agent .

Diabetes Management: Antidiabetic Agents

Indole derivatives have been found to possess antidiabetic properties. Research into the application of 3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile as an antidiabetic agent could lead to new treatments for managing blood sugar levels in diabetic patients .

Environmental Science: Photodegradation of Pollutants

The photodegradation of pollutants is a critical area of environmental science. The unique structure of 3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile could be utilized in the development of photocatalysts for the degradation of harmful environmental pollutants, contributing to cleaner water and air .

Safety and Hazards

properties

IUPAC Name |

3-[(3-chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNOS/c17-12-5-3-4-11(8-12)10-19-16-13-6-1-2-7-14(13)20-15(16)9-18/h1-8H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPNSOXMOFXCKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)

![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)

![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)

![6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747448.png)

![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)

![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)